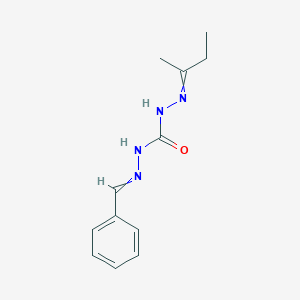![molecular formula C23H27NO B14516491 4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile CAS No. 62992-86-3](/img/structure/B14516491.png)
4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile is an organic compound with a complex structure that includes a benzonitrile group and a heptyloxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including as a precursor to pharmaceutical compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The detailed mechanism of action would require further experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{2-[4-(Methoxy)phenyl]prop-1-EN-1-YL}benzonitrile: Similar structure with a methoxy group instead of a heptyloxy group.
4-{2-[4-(Ethoxy)phenyl]prop-1-EN-1-YL}benzonitrile: Similar structure with an ethoxy group instead of a heptyloxy group.
Uniqueness
The uniqueness of 4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile lies in its heptyloxy group, which can impart different chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
62992-86-3 |
|---|---|
Molekularformel |
C23H27NO |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
4-[2-(4-heptoxyphenyl)prop-1-enyl]benzonitrile |
InChI |
InChI=1S/C23H27NO/c1-3-4-5-6-7-16-25-23-14-12-22(13-15-23)19(2)17-20-8-10-21(18-24)11-9-20/h8-15,17H,3-7,16H2,1-2H3 |
InChI-Schlüssel |
PRFGNPXDEKUONR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14516409.png)
![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)


![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)

![Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate](/img/structure/B14516450.png)
![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)




![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
